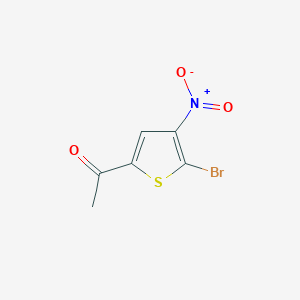

1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one

Description

Contextualization within the Field of Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. britannica.com These "heteroatoms," commonly nitrogen, oxygen, or sulfur, impart distinct physical and chemical properties compared to their all-carbon counterparts. britannica.com Thiophene (B33073) (C₄H₄S), a five-membered aromatic ring with a sulfur atom, is a cornerstone of heterocyclic chemistry. britannica.comwikipedia.org It resembles benzene (B151609) in many of its reactions but often exhibits higher reactivity. rroij.compharmaguideline.com The compound 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one is a prime example of a highly substituted heterocycle, embodying the structural complexity and synthetic potential that makes this field vital for the discovery of new materials and medicines.

Significance of Substituted Thiophenes as Organic Scaffolds

Substituted thiophenes are recognized as "privileged scaffolds" in medicinal chemistry. nih.gov This status is due to their versatile biological activities and their ability to act as bioisosteres for benzene rings, meaning they can often replace a benzene ring in a biologically active molecule without a significant loss of activity. wikipedia.orgrroij.com Thiophene derivatives have demonstrated a vast spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant activities. nih.govcognizancejournal.comnih.gov Their widespread use as building blocks in pharmaceuticals and agrochemicals underscores their importance. wikipedia.orgrroij.com The thiophene nucleus provides a synthetically accessible and stable core upon which various functional groups can be installed to fine-tune a molecule's properties for specific applications. nih.gov

Role of this compound as a Key Synthetic Intermediate

The primary value of this compound lies in its function as a multi-functional synthetic intermediate. The strategic placement of three different reactive groups on the thiophene core allows for a sequence of selective chemical transformations. A similar compound, 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one, is noted for its utility as a versatile building block in the synthesis of complex organic molecules, particularly for pharmaceuticals and agrochemicals. smolecule.com

The reactivity of this compound can be dissected by considering its functional groups:

The Bromine Atom: Located at the 5-position, it is well-suited for participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

The Nitro Group: As a strong electron-withdrawing group, it activates the ring for certain reactions. More importantly, it can be readily reduced to an amino group (-NH₂), which can then be used for a plethora of further derivatizations, such as amide formation or diazotization.

The Acetyl Group: The ketone functionality can undergo a wide range of classical reactions. It can be reduced to an alcohol, oxidized, or used in condensation reactions to build larger molecular frameworks.

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product |

| Bromo | Suzuki Coupling | Aryl- or heteroaryl-substituted thiophene |

| Bromo | Sonogashira Coupling | Alkynyl-substituted thiophene |

| Nitro | Reduction (e.g., with SnCl₂/HCl) | 1-(4-Amino-5-bromo-2-thienyl)ethan-1-one |

| Acetyl (Ketone) | Reduction (e.g., with NaBH₄) | 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-ol |

| Acetyl (Ketone) | Wittig Reaction | Alkene-substituted thiophene |

Overview of Research Trajectories and Methodological Approaches

Research involving a compound like this compound typically follows two main trajectories: its synthesis and its subsequent use.

Synthesis of the Intermediate: The preparation of this compound would likely involve a multi-step sequence starting from a simpler thiophene derivative. A plausible route could be the Friedel-Crafts acylation of a pre-functionalized thiophene, followed by regioselective nitration and bromination, or vice-versa. The classical Paal-Knorr synthesis or the Gewald reaction are fundamental methods for creating the initial thiophene ring itself from acyclic precursors. rroij.compharmaguideline.com

Application in Target-Oriented Synthesis: Once synthesized, the research focus shifts to using the compound as a scaffold. Methodological approaches would involve exploring its reactivity in various coupling reactions to create libraries of novel compounds. nih.gov For instance, researchers might perform a Suzuki coupling at the bromine position, followed by reduction of the nitro group and acylation of the resulting amine, demonstrating a sequence of selective modifications to build molecular diversity from a single, well-defined starting material.

Justification for Comprehensive Academic Inquiry into the Compound's Reactivity and Synthesis

A comprehensive academic inquiry into this compound is justified by its potential to serve as a powerful and versatile tool in synthetic organic chemistry. The presence of three distinct and synthetically valuable functional groups on a privileged thiophene scaffold makes it an ideal starting point for the efficient construction of complex molecules. nih.govnih.gov While many thiophene derivatives are known, the specific substitution pattern of this compound offers a unique combination of reactive sites. A thorough investigation into its synthesis and reactivity would provide chemists with a reliable and predictable building block, streamlining the development of new compounds for drug discovery and materials science. Such studies contribute to the fundamental toolbox available to medicinal chemists, potentially accelerating the discovery of novel therapeutic agents. cognizancejournal.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-4-nitrothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3S/c1-3(9)5-2-4(8(10)11)6(7)12-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWCULJVEJDHGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(S1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337250 | |

| Record name | 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2160-55-6 | |

| Record name | 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 1 5 Bromo 4 Nitro 2 Thienyl Ethan 1 One

Retrosynthetic Analysis of the 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one Structure

A retrosynthetic analysis of this compound provides a logical framework for devising potential synthetic routes. airitilibrary.com The primary disconnections can be made at the carbon-carbon bond of the ethanone (B97240) moiety and the carbon-halogen and carbon-nitrogen bonds of the bromo and nitro groups, respectively.

Scheme 1: Retrosynthetic Analysis of this compound

A plausible retrosynthetic pathway for this compound.

The most logical primary disconnection is the C-C bond of the acetyl group, suggesting a Friedel-Crafts acylation of a 2-bromo-3-nitrothiophene (B183354) precursor. libretexts.orgmasterorganicchemistry.com This approach, however, faces the challenge of introducing an acyl group onto a heavily deactivated thiophene (B33073) ring.

An alternative disconnection involves the introduction of the nitro group onto a pre-existing 2-acetyl-5-bromothiophene (B160168). This route is often more feasible as the acetyl and bromo groups can direct the incoming nitro group. The final key consideration is the order of introduction of the bromo and nitro substituents, which significantly impacts the regioselectivity of the subsequent functionalization steps.

Direct Synthesis Routes for this compound

Based on the retrosynthetic analysis, several direct synthesis routes can be proposed. The most promising approach involves the sequential functionalization of a thiophene-based starting material.

Approaches Involving Thiophene Ring Functionalization

The core of the synthesis lies in the strategic functionalization of the thiophene ring. A common and effective starting material for this route is 2-acetylthiophene (B1664040). nih.gov The synthesis of substituted thiophenes is a well-established field, with various methods available for introducing different functional groups. mdpi.comnih.govacs.org

A key intermediate in a potential synthesis is 2-acetyl-5-bromothiophene. This compound can be synthesized with good yield via the Friedel-Crafts acylation of 2-bromothiophene (B119243) with acetyl chloride. prepchem.comchemicalbook.com

Strategies for the Introduction of the Ethanone Moiety

The introduction of the ethanone (acetyl) group is typically achieved through a Friedel-Crafts acylation reaction. libretexts.orgmasterorganicchemistry.comlibretexts.org This reaction involves the treatment of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

However, Friedel-Crafts acylations are known to be challenging on aromatic rings that are substituted with strongly deactivating groups, such as a nitro group. reddit.comopenstax.org Therefore, introducing the acetyl group onto a bromonitrothiophene precursor would likely require harsh reaction conditions and could result in low yields. A more strategic approach is to introduce the acetyl group at an earlier stage of the synthesis, prior to nitration.

Methods for Selective Bromination and Nitration of the Thiophene Ring

The regioselectivity of electrophilic substitution on the thiophene ring is governed by the directing effects of the existing substituents. pearson.comstudysmarter.co.uklumenlearning.comlibretexts.org

Bromination: The bromine atom is a deactivating but ortho, para-directing group. mdpi.comstackexchange.comyoutube.comwku.edu

Nitration: The nitro group is a strong deactivating and meta-directing group. masterorganicchemistry.comyoutube.com

Acetylation: The acetyl group is a deactivating and meta-directing group. libretexts.org

Given these directing effects, a plausible synthetic route would start with the bromination of 2-acetylthiophene at the 5-position to yield 2-acetyl-5-bromothiophene. The subsequent nitration of this intermediate is the critical step. The acetyl group at position 2 directs incoming electrophiles to the 4-position (meta), while the bromo group at position 5 directs to the 4-position (ortho). The synergistic directing effects of both the acetyl and bromo groups strongly favor the nitration at the 4-position, leading to the desired product, this compound.

Nitration of thiophene and its derivatives requires careful control of reaction conditions to prevent oxidation and polymerization. stackexchange.comrsc.org Milder nitrating agents, such as nitric acid in acetic anhydride, are often preferred over the more aggressive nitric acid/sulfuric acid mixture used for benzene (B151609). stackexchange.comyoutube.com

Catalytic Systems and Reaction Conditions in Compound Synthesis

The choice of catalysts and reaction conditions is crucial for the successful synthesis of this compound.

For the initial Friedel-Crafts acylation of 2-bromothiophene, a Lewis acid catalyst is required. Aluminum chloride (AlCl₃) is a common choice, and the reaction is typically carried out in a non-polar solvent like dichloromethane (B109758) (CH₂Cl₂). prepchem.comchemicalbook.com

For the subsequent nitration step, the conditions must be carefully controlled. As mentioned, a mixture of nitric acid and acetic anhydride is a suitable nitrating agent for activated or moderately deactivated thiophenes. The reaction is often performed at low temperatures to minimize side reactions. The use of a co-acid is generally avoided to prevent the decomposition of the sensitive thiophene ring. frontiersin.org

Optimization of Synthetic Yields and Selectivity Profiles

Optimizing the yield and selectivity of the synthesis requires a systematic investigation of various reaction parameters.

Table 1: Parameters for Optimization

| Parameter | Friedel-Crafts Acylation | Nitration |

|---|---|---|

| Catalyst | Stoichiometry of Lewis acid (e.g., AlCl₃) | Nature and concentration of nitrating agent |

| Solvent | Polarity and aprotic/protic nature | Polarity and inertness to nitrating conditions |

| Temperature | Typically room temperature or below | Low temperatures (e.g., 0 °C to -10 °C) |

| Reaction Time | Monitored by TLC or GC-MS | Monitored closely to prevent over-reaction |

For the Friedel-Crafts acylation step, the molar ratio of the substrate, acetylating agent, and Lewis acid catalyst can be varied to maximize the yield. The order of addition of reagents can also influence the outcome.

In the critical nitration step, the temperature is a key parameter to control selectivity and prevent the formation of byproducts. A slow, dropwise addition of the nitrating agent to the solution of 2-acetyl-5-bromothiophene at a consistently low temperature is recommended. The reaction progress should be carefully monitored, and the reaction quenched as soon as the starting material is consumed to avoid dinitration or oxidative degradation. The use of response surface methodology (RSM) could be employed for a more systematic optimization of the reaction conditions. nih.gov

Considerations for Green Chemistry Principles in Synthetic Route Design

The traditional synthetic routes for compounds like this compound often involve harsh reagents and generate significant waste, prompting the exploration of more environmentally benign alternatives.

Greener Nitration Methods:

The nitration step, in particular, is a focus for green chemistry innovation due to the hazardous nature of concentrated nitric and sulfuric acids. frontiersin.org Several greener approaches can be considered:

Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites or sulfated zirconia, can replace corrosive liquid acids. cardiff.ac.uk These catalysts are often reusable, reduce waste, and can lead to improved regioselectivity. cardiff.ac.uk

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate nitration reactions, often leading to higher yields and cleaner product profiles in shorter reaction times. nih.govorientjchem.orgfrontiersin.orggordon.edunih.gov This method can also enable the use of milder and less corrosive nitrating agents, such as calcium nitrate (B79036) in acetic acid. orientjchem.orggordon.edu

Solvent-Free Reactions: Conducting reactions without a solvent, or in a recyclable solvent, is a key principle of green chemistry. Solvent-free nitrations have been developed and could potentially be applied to the synthesis of the target compound, reducing the environmental impact of the process.

Alternative Nitrating Agents: The use of alternative, less hazardous nitrating agents is an active area of research. These can include reagents like N-nitrosaccharin or metal nitrates, which can offer milder reaction conditions and improved safety profiles.

The following table presents a comparison of traditional versus greener approaches for the nitration step.

| Feature | Traditional Nitration | Greener Nitration Approaches |

| Nitrating Agent | Concentrated HNO₃/H₂SO₄ | Metal nitrates (e.g., Ca(NO₃)₂), N-nitrosaccharin |

| Catalyst | Strong liquid acids (H₂SO₄) | Reusable solid acids (e.g., zeolites) |

| Solvent | Often excess strong acid or chlorinated solvents | Minimal solvent, recyclable solvents, or solvent-free |

| Energy Input | Conventional heating | Microwave irradiation |

| Waste Generation | High, acidic waste streams | Reduced waste, recyclable catalysts |

| Safety | Hazardous, corrosive reagents, potential for runaway reactions | Milder reagents, improved process control |

Scalability of Synthetic Protocols for Research and Industrial Applications

The transition of a synthetic protocol from a laboratory setting to a larger research or industrial scale introduces several challenges, particularly for reactions that are highly exothermic or involve hazardous materials, such as nitration.

Challenges in Scaling Up:

Heat Management: Friedel-Crafts acylations and, especially, nitrations are often highly exothermic reactions. researchgate.netvapourtec.comewadirect.com In a large-scale batch reactor, inefficient heat dissipation can lead to a rapid increase in temperature, potentially causing side reactions, product degradation, or even a runaway reaction.

Mass Transfer: In heterogeneous reaction mixtures, such as those involving solid catalysts or immiscible liquids, efficient mixing is crucial for achieving consistent reaction rates and yields. Achieving effective mass transfer can be more challenging in large reactors.

Safety: The use of corrosive and hazardous materials like strong acids and brominating agents requires specialized equipment and handling procedures to ensure safety on a larger scale.

Continuous Flow Technology as a Solution:

Continuous flow chemistry offers a promising solution to many of the challenges associated with scaling up the synthesis of this compound. researchgate.netvapourtec.comewadirect.comacs.orgbeilstein-journals.org In a continuous flow setup, reactants are continuously pumped through a reactor, which can be a tube or a series of interconnected modules.

Advantages of Continuous Flow for this Synthesis:

| Feature | Batch Reactor | Continuous Flow Reactor |

| Heat Transfer | Poor surface-area-to-volume ratio, difficult to control temperature. | Excellent heat transfer due to high surface-area-to-volume ratio, precise temperature control. vapourtec.com |

| Safety | Large quantities of hazardous materials reacting at once, higher risk of thermal runaway. | Small reaction volume at any given time, inherently safer. researchgate.netewadirect.com |

| Mixing | Can be inefficient, leading to localized "hot spots" and inconsistent reaction. | Superior mixing, leading to better process control and reproducibility. |

| Scalability | Scaling up often requires significant process redesign ("scaling up"). | Production can be increased by running the system for longer periods ("scaling out"). |

| Process Control | More difficult to precisely control reaction parameters. | Precise control over residence time, temperature, and stoichiometry. vapourtec.com |

The industrial-scale production of related compounds often utilizes continuous processes to ensure safety and efficiency. For instance, the nitration of aromatic compounds is frequently carried out in continuous flow reactors to mitigate the risks associated with this highly exothermic reaction. researchgate.netewadirect.com The application of continuous flow technology to the synthesis of this compound would likely involve a modular setup, with separate reactors for the Friedel-Crafts acylation and the subsequent nitration, allowing for optimization of each step independently.

Reactivity and Mechanistic Investigations of 1 5 Bromo 4 Nitro 2 Thienyl Ethan 1 One

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Nucleus

The thiophene ring in 1-(5-bromo-4-nitro-2-thienyl)ethan-1-one is highly deactivated towards electrophilic aromatic substitution. Both the acetyl and the nitro groups are potent deactivating groups, withdrawing electron density from the aromatic system through resonance and inductive effects. This deactivation makes the ring significantly less nucleophilic and thus less susceptible to attack by electrophiles.

In a standard thiophene ring, electrophilic substitution preferentially occurs at the C2 and C5 positions due to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex). In the title compound, these positions are already occupied. The only available position for substitution is C3. However, this position is meta to both the C2-acetyl and C5-bromo substituents and ortho to the C4-nitro group. The combined deactivating influence of the nitro and acetyl groups renders the C3 position extremely electron-deficient and sterically hindered, making further electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions highly improbable under standard conditions. Any such reaction would require exceptionally harsh conditions, which might instead lead to degradation or rearrangement of the molecule.

Nucleophilic Displacement and Cross-Coupling Reactions at the Bromine Center

The carbon-bromine bond at the C5 position is the primary site for nucleophilic substitution and metal-catalyzed cross-coupling reactions. The strong electron-withdrawing effect of the adjacent nitro group at C4 and the acetyl group at C2 activates the C5 position for nucleophilic aromatic substitution (SNAr). This activation occurs because the electron-withdrawing groups can stabilize the negative charge of the intermediate Meisenheimer complex formed during the attack of a nucleophile.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for forming new carbon-carbon bonds at the site of a halogen on an aromatic ring. wikipedia.org It is well-established that bromo-substituted heterocycles readily participate in these transformations. For instance, the Suzuki coupling of 2-bromothiophene (B119243) with phenylboronic acid proceeds efficiently in the presence of a palladium catalyst. researchgate.net Similarly, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com Given these precedents, this compound is an excellent candidate for such reactions.

| Substrate | Coupling Partner | Catalyst/Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromothiophene | Phenylboronic acid | Pd(II)-complex/K₂CO₃/Water | 2-Phenylthiophene | Good | researchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄/K₃PO₄/1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 60-85% | mdpi.com |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | GO@NHC-Pd/K₂CO₃/DMF-H₂O | 4-Nitrobiphenyl | High |

Transformation Pathways of the Nitro Group (e.g., reduction, substitution)

The nitro group is a versatile functional group that can be transformed into various other functionalities, most commonly through reduction. The reduction of aromatic nitro compounds to primary amines is a fundamental transformation in organic synthesis. wikipedia.org This can be achieved using a variety of reagents and conditions, allowing for potential chemoselectivity in a polyfunctional molecule like this compound. libretexts.org

Common methods for nitro group reduction include catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) and the use of dissolving metals in acidic media (e.g., Sn, Fe, or Zn in HCl). libretexts.orgcommonorganicchemistry.com The choice of reagent can be critical to avoid unwanted side reactions. For instance, catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation (hydrodebromination) of the C-Br bond. Using a catalyst like Raney Nickel or chemical reductants such as tin(II) chloride (SnCl₂) or iron powder in acetic acid can often preserve the halogen substituent. commonorganicchemistry.com Lithium aluminium hydride (LiAlH₄) is generally unsuitable for the reduction of aromatic nitro compounds to amines, as it tends to form azo compounds. commonorganicchemistry.com

The stepwise reduction of the nitro group can also yield intermediate species like nitroso and hydroxylamino derivatives, although these are often transient. nih.gov

| Reagent | Conditions | Primary Product | Notes on Selectivity | Reference |

|---|---|---|---|---|

| H₂, Pd/C | MeOH or EtOH, rt | Amine | Highly efficient, but may cause dehalogenation. | commonorganicchemistry.com |

| H₂, Raney Ni | EtOH, rt | Amine | Often used to avoid dehalogenation of aryl chlorides/bromides. | commonorganicchemistry.com |

| Fe, HCl or CH₃COOH | Heat | Amine | Classic, mild, and often selective method. | libretexts.org |

| SnCl₂·2H₂O | EtOH or EtOAc, Heat | Amine | Mild conditions, tolerates many functional groups. | wikipedia.org |

| NaBH₄, cat. NiCl₂ or CoCl₂ | MeOH, rt | Amine | Effective reducing system. | |

| Sodium Sulfide (Na₂S) | aq. NH₄OH | Amine | Can sometimes selectively reduce one of two nitro groups. | libretexts.org |

Reactions Involving the Ethanone (B97240) Functional Group (e.g., condensation, alpha-halogenation)

The acetyl group at the C2 position offers another site for chemical modification. The α-protons on the methyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in a variety of classical carbonyl chemistry reactions.

Alpha-Halogenation: In the presence of an acid or base catalyst, the ethanone can react with halogens (e.g., Br₂) to form an α-halo ketone, yielding 1-(5-bromo-4-nitro-2-thienyl)-2-bromoethan-1-one. This reaction typically proceeds through an enol or enolate intermediate.

Condensation Reactions: The enolate can act as a nucleophile in condensation reactions. For example, in a Claisen-Schmidt condensation, it can react with an aldehyde to form an α,β-unsaturated ketone (a chalcone).

Oxidation/Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), or fully reduced to an ethyl group (a Clemmensen or Wolff-Kishner reduction), although the harsh conditions of these latter reactions might affect the nitro or bromo groups.

Ring-Opening and Rearrangement Mechanisms of the Thiophene Core

The thiophene ring, while aromatic, can undergo ring-opening or rearrangement reactions, particularly when substituted with multiple electron-withdrawing groups or under specific energetic conditions like photolysis. The high degree of substitution and electron deficiency in this compound could make its thiophene core susceptible to certain nucleophilic attacks that lead to ring cleavage.

Studies on other thiophene systems have shown several pathways for ring-opening:

Photochemical Rearrangement: UV irradiation can excite thiophene to an excited state which may decay via ring-opening, although this is more studied for the parent thiophene. rsc.orgacs.orgresearchgate.net

Oxidative Ring-Opening: Strong oxidation of the sulfur atom can lead to a thiophene-S-oxide or S,S-dioxide. rsc.org These species are less aromatic and can act as dienes in cycloaddition reactions or undergo further transformations. Oxidation of thiophene with peracids in a strongly acidic medium has been shown to yield thiophen-2-one via a proposed thiophene 2,3-epoxide intermediate, demonstrating a pathway independent of S-oxide formation. acs.org

Reductive Cleavage: Reaction with potent reducing agents or certain low-valent metals can lead to C-S bond cleavage and desulfurization. For example, an aluminium(I) complex has been shown to activate C-S bonds in thiophene, leading to ring-expansion and, ultimately, desulfurization. rsc.org

While no specific ring-opening mechanisms are documented for this compound, its electron-poor nature makes it a plausible candidate for such reactions under forcing nucleophilic or reductive conditions.

Regioselectivity and Stereoselectivity in Reaction Pathways

The concept of regioselectivity is crucial when considering the reactions of a polyfunctional molecule like this compound. Different reagents will selectively target different sites on the molecule.

Nucleophilic Attack: In SNAr reactions, nucleophiles will exclusively attack the C5 position, leading to the displacement of the bromide. This is because the negative charge of the Meisenheimer intermediate is stabilized by the adjacent C4-nitro group and the C2-acetyl group. Nucleophilic attack at other positions is electronically disfavored. stackexchange.comdntb.gov.ua

Cross-Coupling: Palladium-catalyzed cross-coupling reactions are highly regioselective for the C-Br bond, leaving the other functional groups intact under typical conditions.

Reduction: The nitro group is generally the most easily reduced functionality on the molecule under conditions like catalytic hydrogenation or with metal/acid systems. The ketone can be reduced, but typically requires a more specific reagent like NaBH₄, which would not affect the nitro or bromo groups. This allows for high regioselectivity in reduction reactions.

Enolate Formation: Basic conditions will selectively deprotonate the α-carbon of the ethanone group, as these are the most acidic protons in the molecule, leading to reactions exclusively at that site.

Stereoselectivity is not a major consideration for most reactions on the planar aromatic ring itself but would become relevant if, for example, the ketone were reduced to a chiral secondary alcohol.

Kinetic and Thermodynamic Aspects of Chemical Transformations

While specific kinetic or thermodynamic data for reactions involving this compound are not available in the literature, general principles can be applied.

Nucleophilic Aromatic Substitution: The rate-determining step for the SNAr mechanism is typically the initial attack of the nucleophile to form the stabilized Meisenheimer complex. The rate of this reaction would be significantly enhanced by the strong electron-withdrawing nitro and acetyl groups compared to an unactivated bromothiophene.

Suzuki-Miyaura Coupling: The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org Kinetic studies on similar systems show that any of these steps can be rate-limiting depending on the specific substrates, ligands, and conditions. For electron-poor halides, the initial oxidative addition of the C-Br bond to the Pd(0) center is generally fast. mdpi.com

Nitro Group Reduction: The reduction of a nitro group is a thermodynamically favorable process. The mechanism is complex, involving multiple electron and proton transfer steps. nih.govorientjchem.org The kinetics can be influenced by the catalyst surface area (in heterogeneous catalysis) and the electronic environment of the nitro group.

Derivatization and Functionalization Strategies of 1 5 Bromo 4 Nitro 2 Thienyl Ethan 1 One

Synthesis of Chalcone (B49325) Derivatives via Condensation Reactions

The acetyl group of 1-(5-bromo-4-nitro-2-thienyl)ethan-1-one serves as a key handle for the synthesis of chalcone derivatives through Claisen-Schmidt condensation. eijppr.comchemrevlett.com This reaction typically involves the base-catalyzed condensation of the ethanone (B97240) with a variety of aromatic aldehydes. chemrevlett.comnih.gov The resulting chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking the thiophene (B33073) ring to another aromatic moiety, are valuable precursors in organic synthesis. chemrevlett.com

The Claisen-Schmidt condensation is a classic and widely used method for chalcone synthesis. chemrevlett.com It generally proceeds by reacting an acetophenone (B1666503) with an aromatic aldehyde in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. eijppr.comnih.gov The reaction can be carried out under conventional stirring, often for extended periods, or accelerated using techniques like sonication, which can significantly reduce reaction times. eijppr.com The choice of solvent and base can be optimized to improve yields. nih.gov For instance, a mixture of ethanol (B145695) and aqueous sodium hydroxide is a common reaction medium. nih.gov

The reactivity of the ethanone allows for the introduction of a wide array of substituents by varying the aldehyde component, leading to a diverse library of chalcone derivatives. These derivatives can feature different substitution patterns on the second aromatic ring, influencing their electronic and steric properties. chemrevlett.commdpi.com

Elaboration of the Ethanone Side Chain to Diverse Functionalities

Beyond chalcone formation, the ethanone side chain of this compound is amenable to a variety of other chemical transformations, allowing for the introduction of diverse functionalities.

One important reaction is the Knoevenagel condensation, which involves the reaction of the carbonyl group with active methylene (B1212753) compounds. nih.gov This reaction provides access to a range of α,β-unsaturated products with potential applications in materials science and medicinal chemistry. nih.gov The reaction is typically catalyzed by a base and can be performed under mild conditions. nih.gov

Furthermore, the α-position of the ethanone is susceptible to alkylation. Enantioselective catalytic α-alkylation of aldehydes, a related transformation, can be achieved using specific catalysts, suggesting the potential for similar stereocontrolled modifications of the ethanone moiety. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond (e.g., Suzuki, Sonogashira, Heck)

The bromine atom at the C-5 position of the thiophene ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govnih.govacs.org These reactions are powerful tools for constructing complex molecular architectures. nih.gov

Suzuki Coupling: The Suzuki reaction involves the coupling of the bromo-thiophene with a boronic acid or its ester in the presence of a palladium catalyst and a base. tubitak.gov.tr This method is highly versatile for creating biaryl and heteroaryl-aryl linkages. tubitak.gov.trresearchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. tubitak.gov.tr

Sonogashira Coupling: The Sonogashira coupling enables the introduction of an alkyne moiety by reacting the bromo-thiophene with a terminal alkyne. organic-chemistry.orgbeilstein-journals.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgresearchgate.net It is a valuable method for synthesizing aryl alkynes, which are important building blocks in organic synthesis. organic-chemistry.org

Heck Reaction: The Heck reaction facilitates the coupling of the bromo-thiophene with an alkene to form a substituted alkene. researchgate.net This reaction is catalyzed by a palladium complex and requires a base. researchgate.net It offers a direct method for the vinylation of aryl halides. researchgate.net

These palladium-catalyzed cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular scaffolds. nih.gov

Modifications of the Nitro Group for Advanced Scaffolds

The nitro group on the thiophene ring is a versatile functional group that can be transformed into various other functionalities, providing access to advanced molecular scaffolds. wikipedia.orgmasterorganicchemistry.comsci-hub.se

The most common transformation is the reduction of the nitro group to an amino group. wikipedia.orgmasterorganicchemistry.com This can be achieved using a variety of reducing agents, including metals such as iron, tin, or zinc in acidic media, or through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.comyoutube.com The resulting aminothiophene can serve as a precursor for the synthesis of a wide range of heterocyclic compounds. nih.gov

The reduction of the nitro group can also lead to other functionalities depending on the reaction conditions and the reducing agent used. For example, partial reduction can yield hydroxylamines or azo compounds. wikipedia.org The choice of reducing agent is crucial for controlling the outcome of the reaction. For instance, lithium aluminum hydride is known to reduce aromatic nitro compounds to azo compounds, while tin(II) chloride can be used for a milder reduction to the amine. wikipedia.orgcommonorganicchemistry.com

Furthermore, the nitro group can participate in condensation reactions with aldehydes to form isoxazole (B147169) derivatives, offering another pathway for heterocyclic synthesis. rsc.orgresearchgate.net

Strategies for the Synthesis of Polysubstituted Thiophene Analogues

The inherent reactivity of this compound at multiple positions allows for the strategic synthesis of polysubstituted thiophene analogues. ijprajournal.comrsc.org By combining the reactions discussed in the previous sections, chemists can systematically introduce a variety of substituents onto the thiophene ring.

For instance, a synthetic sequence could involve a palladium-catalyzed cross-coupling reaction at the C-Br bond, followed by modification of the nitro group, and finally, derivatization of the ethanone side chain. This stepwise approach allows for precise control over the substitution pattern of the final molecule.

Alternatively, one-pot synthesis methodologies can be employed to create polysubstituted thiophenes in a more efficient manner. beilstein-journals.org These methods often involve a cascade of reactions where multiple bonds are formed in a single reaction vessel, saving time and resources. beilstein-journals.org The synthesis of thiophene-fused analogues of complex molecules like warped nanographene and quintuple helicene demonstrates the potential of thiophene chemistry in constructing intricate polycyclic aromatic systems. rsc.org

Incorporation of this compound into Polymeric Structures

The functional groups present on this compound make it a potential monomer for the synthesis of novel polymeric materials. The bromo and acetyl groups can serve as points for polymerization.

For example, the bromo group can be utilized in polycondensation reactions, such as Suzuki polycondensation, to form conjugated polymers. These polymers, containing thiophene units, are of interest for their potential electronic and optical properties.

The acetyl group can also be a site for polymerization. For instance, it could be transformed into a vinyl group via a Wittig reaction, which could then undergo radical or other types of polymerization. The development of functional polymers from carefully designed monomers is a key area of materials science. nih.gov

Design and Synthesis of Bridged Thiophene Systems

The bifunctional nature of this compound and its derivatives can be exploited to design and synthesize bridged thiophene systems. These are molecules where two or more thiophene rings are linked together by a chemical bridge.

One approach to creating such systems involves a multi-step synthesis where the bromo and acetyl groups are used to connect to other molecular fragments. For example, a Sonogashira coupling at the bromo position could be followed by a reaction at the acetyl group to form a macrocyclic structure containing the thiophene unit.

The synthesis of thienyl-bridged oligophenothiazines illustrates a strategy for creating complex, bridged systems where thiophene units link other heterocyclic moieties. beilstein-journals.org Such bridged systems can exhibit unique conformational properties and are of interest in supramolecular chemistry and materials science.

Spectroscopic Characterization Methodologies for 1 5 Bromo 4 Nitro 2 Thienyl Ethan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. For a compound like 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one, specific chemical shifts (δ) are expected for the methyl protons and the remaining proton on the thiophene (B33073) ring.

The acetyl group's methyl protons (CH₃) would typically appear as a singlet in the upfield region of the spectrum, generally around δ 2.0-3.0 ppm. The exact position is influenced by the electron-withdrawing nature of the adjacent carbonyl group and the substituted thiophene ring.

The solitary proton on the thiophene ring (H-3) is expected to resonate at a significantly downfield position. Its chemical shift will be influenced by the cumulative electron-withdrawing effects of the bromo, nitro, and acetyl groups. This environment deshields the proton, shifting its resonance to a lower field, likely in the aromatic region of the spectrum. The absence of adjacent protons would result in this signal appearing as a singlet.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (acetyl) | ~2.5 | Singlet |

Note: The data in this table is hypothetical and based on established principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are often acquired using proton-decoupling techniques, resulting in each unique carbon atom appearing as a single line.

For this compound, distinct signals are expected for each of the six carbon atoms in the molecule. The carbonyl carbon (C=O) of the acetyl group is characteristically found far downfield, typically in the range of δ 190-200 ppm. The methyl carbon (CH₃) will be located at the opposite end of the spectrum, in the highly shielded upfield region.

The four carbons of the thiophene ring will have chemical shifts influenced by their substituents. The carbon bearing the bromine (C-5) and the carbon bearing the nitro group (C-4) will be significantly affected. The carbon attached to the acetyl group (C-2) and the carbon bonded to the ring proton (C-3) will also exhibit distinct resonances.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (carbonyl) | 190 - 200 |

| C-5 (C-Br) | 110 - 125 |

| C-4 (C-NO₂) | 145 - 160 |

| C-2 (C-acetyl) | 140 - 155 |

| C-3 (C-H) | 125 - 135 |

Note: The data in this table is predicted based on typical chemical shift values for substituted thiophenes and ketones. Actual experimental values are required for definitive assignment.

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals, especially in complex molecules. A combination of techniques is often used for complete structural assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For a derivative of this compound that might have additional protons, COSY would show correlations between adjacent, non-equivalent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. For the parent compound, an HMQC or HSQC spectrum would show a correlation between the signal of the thiophene proton (H-3) and the carbon to which it is attached (C-3), as well as a correlation between the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be invaluable. For instance, the methyl protons would show a correlation to the carbonyl carbon. The thiophene proton (H-3) would be expected to show correlations to C-2, C-4, and the carbonyl carbon, helping to piece together the connectivity of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Techniques

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the spectrum would be dominated by several key absorption bands.

The most prominent feature would be the strong absorption from the carbonyl (C=O) stretching vibration of the ketone, typically observed in the region of 1680-1700 cm⁻¹. The conjugation with the thiophene ring may shift this frequency slightly.

The nitro group (NO₂) gives rise to two characteristic and strong stretching vibrations: an asymmetric stretch usually found between 1500-1570 cm⁻¹ and a symmetric stretch between 1330-1370 cm⁻¹. The C-Br stretch appears at lower frequencies, typically in the range of 500-650 cm⁻¹. Vibrations associated with the thiophene ring (C=C and C-S stretching) would also be present in the fingerprint region of the spectrum.

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (ketone) | Stretch | 1680 - 1700 |

| NO₂ (nitro) | Asymmetric Stretch | 1500 - 1570 |

| NO₂ (nitro) | Symmetric Stretch | 1330 - 1370 |

| C-H (thiophene) | Stretch | ~3100 |

Note: This table presents expected ranges for the key functional groups.

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorbance is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric vibrations of the nitro group and the vibrations of the thiophene ring are often strong in the Raman spectrum. The C-Br stretch would also be observable. The carbonyl stretch, while present, is typically less intense in Raman than in IR. Combining both IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. In some research, Raman spectroscopy has been used in conjunction with theoretical calculations to analyze the vibrational modes of similar thienyl chalcone (B49325) derivatives.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the molecular formula is C₆H₄BrNO₃S.

The expected molecular ion peak [M]⁺ would correspond to the compound's monoisotopic mass. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity for the ⁷⁹Br and ⁸¹Br isotopes.

Typical fragmentation patterns for similar aromatic ketones involve the cleavage of the acyl group. For instance, in the mass spectrum of 1-(4-bromophenyl)ethanone, a significant fragmentation is the loss of the methyl group to form the [M-CH₃]⁺ ion. A similar fragmentation would be expected for this compound, leading to the formation of a [C₅HBrO₃S]⁺ ion. Further fragmentation could involve the loss of the nitro group ([M-NO₂]⁺) or the bromine atom ([M-Br]⁺).

Table 1: Predicted Mass Spectrometry Data for this compound

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 264.9, 266.9 | Molecular ion containing ⁷⁹Br and ⁸¹Br |

| [M-CH₃]⁺ | 249.9, 251.9 | Loss of a methyl group |

| [M-NO₂]⁺ | 218.9, 220.9 | Loss of a nitro group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly for conjugated systems. The thiophene ring, nitro group, and acetyl group in this compound form a conjugated system.

The presence of the nitro group, a strong electron-withdrawing group, and the bromine atom, an auxochrome, on the thiophene ring is expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted 2-acetylthiophene (B1664040). This is due to the extension of the conjugated system and the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For a related compound, 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one, a chalcone derivative with an extended conjugation, the UV-Vis spectrum indicates an optical band gap of 2.6 eV. biodeep.cn It is anticipated that this compound would also exhibit significant absorption in the UV-Vis region, indicative of its conjugated electronic structure.

Table 2: Expected UV-Vis Spectroscopic Data for this compound

| Solvent | Expected λmax (nm) | Electronic Transition |

|---|---|---|

| Ethanol (B145695) | >250 | π → π* |

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions.

Based on the crystal structures of similar compounds, it is expected that the thiophene ring is planar. The relative orientation of the acetyl and nitro groups with respect to the thiophene ring would be determined, revealing any steric hindrance or intramolecular interactions. For example, in the crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone (B1332053) oxime, the molecule is nearly planar. bldpharm.comamericanelements.comnih.govresearchgate.net Similarly, the crystal structure of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone reveals an almost planar conformation between the ethanone (B97240) group and the aromatic ring. reagentia.eunih.gov

Table 3: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

Theoretical and Computational Investigations of 1 5 Bromo 4 Nitro 2 Thienyl Ethan 1 One

Quantum Chemical Calculations for Molecular Geometry Optimization

The first step in the theoretical investigation of a molecule is typically the optimization of its molecular geometry. This process aims to find the most stable arrangement of atoms in space, corresponding to a minimum on the potential energy surface.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. mdpi.com This method is favored for its balance of accuracy and computational cost. The choice of the functional and the basis set is critical for obtaining reliable results.

For a molecule like 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one, which contains a heavy atom (bromine) and polar groups (nitro and carbonyl), a hybrid functional such as B3LYP is often employed. irjweb.comresearchgate.net This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The selection of a basis set, which is a set of mathematical functions used to build the molecular orbitals, is equally important. A common choice is the 6-311G(d,p) basis set, which provides a good description of electron distribution, including polarization effects. researchgate.net For more precise calculations, especially for the bromine atom, basis sets that include diffuse functions, such as 6-311++G(d,p), may be used to better account for the behavior of electrons far from the nucleus. researchgate.net

The optimization process involves systematically altering the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy conformation is identified. The resulting optimized geometry provides a theoretical model of the molecule's three-dimensional structure.

Illustrative Data: Representative Optimized Geometrical Parameters This table presents hypothetical, yet plausible, optimized geometrical parameters for this compound, calculated using DFT at the B3LYP/6-311G(d,p) level of theory. These values are for illustrative purposes to demonstrate the type of data obtained from such calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | 1.89 | ||

| C-S (Thiophene) | 1.72 | ||

| C=O (Ethanone) | 1.22 | ||

| C-N (Nitro) | 1.48 | ||

| C-S-C | 92.5 | ||

| O-C-C | 120.1 | ||

| O-N-O | 124.5 | ||

| C-C-C-S (Thiophene Ring) | 0.5 |

While DFT is a widely used method, ab initio ("from the beginning") methods provide an alternative approach for determining electronic structure without relying on empirical parameters. aps.orgaps.org These methods are based solely on the principles of quantum mechanics.

Hartree-Fock (HF) theory is the simplest ab initio method, but it does not fully account for electron correlation. More advanced and computationally intensive methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, offer higher accuracy by incorporating electron correlation effects. arxiv.org For a molecule of the size of this compound, these methods can provide benchmark data against which DFT results can be compared. The choice of method involves a trade-off between the desired accuracy and the computational resources available.

Electronic Structure Analysis

Once the molecular geometry is optimized, a variety of analyses can be performed to understand the electronic properties of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, while the LUMO is likely centered on the electron-withdrawing nitro group and the acetyl group. The energy gap can be calculated from the energies of these orbitals, providing insight into the molecule's electronic transitions and charge transfer possibilities. irjweb.com

Illustrative Data: Representative Frontier Orbital Energies and Energy Gap This table presents hypothetical, yet plausible, HOMO and LUMO energies and the corresponding energy gap for this compound, calculated at the B3LYP/6-311G(d,p) level. These values are for illustrative purposes.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -2.75 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. dntb.gov.ua It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. irjweb.com The MEP map is colored to indicate different potential values, with red typically representing regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of positive potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms and regions near the bromine atom might exhibit a more positive potential.

To quantify the distribution of charge on each atom, various population analysis methods can be employed. Mulliken population analysis is a common method, though it can be sensitive to the choice of basis set. irjweb.com A more robust approach is the Natural Bond Orbital (NBO) analysis, which provides a more chemically intuitive picture of charge distribution and bonding interactions. researchgate.net

This analysis assigns partial charges to each atom in the molecule. For this compound, this would reveal the electron-withdrawing effects of the nitro and bromo substituents on the thiophene ring and the acetyl group.

Illustrative Data: Representative Mulliken Atomic Charges This table presents hypothetical, yet plausible, Mulliken atomic charges for selected atoms in this compound. These values are for illustrative purposes to show the expected charge distribution.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| Br | -0.05 |

| S | +0.15 |

| O (Carbonyl) | -0.45 |

| N (Nitro) | +0.50 |

| O (Nitro) | -0.30 |

Spectroscopic Property Prediction through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. For this compound, methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in predicting its vibrational, magnetic resonance, and electronic spectra. These theoretical calculations are typically performed using a basis set, such as 6-311++G(d,p), to approximate the molecular orbitals. researchgate.net

Theoretical Vibrational Frequency Calculations (IR, Raman)

Theoretical calculations of vibrational frequencies are crucial for assigning the modes observed in experimental Infrared (IR) and Fourier-Transform Raman (FT-Raman) spectra. By using computational methods like DFT, a scaled quantum mechanical force field can be developed to predict these frequencies. researchgate.net For aromatic and heterocyclic compounds, these calculations help in identifying characteristic vibrations such as C-H, C-C, C=O, and C-N stretching and bending modes, as well as vibrations involving the thiophene ring and the nitro group. niscpr.res.in

The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled using empirical factors to improve agreement with experimental data. niscpr.res.in The potential energy distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode. esisresearch.org

While specific calculated data for this compound is not available in the provided results, a general approach can be outlined. Key vibrational modes expected for this molecule would include:

Thiophene ring C-H and C-C stretching vibrations.

Asymmetric and symmetric stretching of the NO₂ group.

Stretching of the C=O bond in the ethanone (B97240) moiety.

Vibrations corresponding to the C-Br bond.

The table below illustrates a hypothetical assignment of key vibrational frequencies based on typical ranges for similar functional groups, as would be determined through DFT calculations.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectrum |

| C-H stretching (thiophene ring) | 3100 - 3000 | IR, Raman |

| C=O stretching (ethanone) | ~1700 | IR, Raman |

| NO₂ asymmetric stretching | 1560 - 1520 | IR, Raman |

| NO₂ symmetric stretching | 1360 - 1335 | IR, Raman |

| C-N stretching | 1330 - 1260 | IR |

| C-Br stretching | 680 - 515 | IR |

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The Gauge-Independent Atomic Orbital (GIAO) method is a common and effective computational approach for predicting the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.net This method calculates the isotropic magnetic shielding tensors for each nucleus in the optimized molecular structure. The chemical shifts are then determined by referencing these values to a standard, typically Tetramethylsilane (TMS).

These predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules where spectral overlap can occur. Calculations are often performed in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM) to better mimic experimental conditions, as solvent can influence chemical shifts. researchgate.net

For this compound, GIAO calculations would predict the chemical shifts for the thiophene ring proton, the methyl protons of the ethanone group, and all the carbon atoms in the molecule. The accuracy of these predictions allows for a direct comparison with experimental data, aiding in the structural confirmation of the compound.

Prediction of UV-Vis Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for predicting the electronic absorption spectra (UV-Vis) of molecules. medmedchem.com This method calculates the energies of vertical electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. esisresearch.org

These calculations provide insight into the electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that often correlates with the main electronic transition observed in the UV-Vis spectrum. researchgate.net For organic molecules, these transitions typically involve π → π* or n → π* excitations. The presence of chromophores like the nitro-thiophene system significantly influences the absorption wavelengths. researchgate.netnih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful asset for mapping out the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate detailed reaction mechanisms. This involves locating the minimum energy structures for reactants and products and finding the first-order saddle points on the potential energy surface that correspond to the transition states connecting them.

For a molecule like this compound, computational studies could investigate various reactions, such as nucleophilic aromatic substitution or reactions involving the ketone group. Calculating the activation energies for different possible pathways would help predict the most likely reaction products and conditions.

Conformational Analysis and Tautomerism Studies via Potential Energy Surfaces

Most non-rigid molecules can exist in multiple conformations, and computational methods are essential for identifying the most stable ones. A conformational analysis involves systematically exploring the potential energy surface (PES) by rotating the single bonds in the molecule. For this compound, this would primarily involve the rotation around the C-C bond connecting the acetyl group to the thiophene ring. By calculating the energy at each rotational angle, a PES can be constructed to identify the lowest energy (most stable) conformers. researchgate.net

Tautomerism, such as keto-enol tautomerism, could also be investigated computationally. By calculating the relative energies of the keto form (this compound) and its corresponding enol tautomer, their relative stabilities and the potential for interconversion can be determined.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Molecules with significant charge separation, often found in donor-π-acceptor systems, can exhibit non-linear optical (NLO) properties. nih.gov These materials are of great interest for applications in optoelectronics and telecommunications. medmedchem.com Computational methods, particularly DFT, are used to predict the NLO response of a molecule by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). medmedchem.com

Applications of 1 5 Bromo 4 Nitro 2 Thienyl Ethan 1 One in Advanced Organic Synthesis

Utility as a Precursor for Diverse Heterocyclic Ring Systems

The structure of 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one is primed for the synthesis of various heterocyclic systems. The α-haloketone moiety (the acetyl group with the adjacent ring bromine, although not a true α-haloketone, can exhibit related reactivity) is a classic precursor for heterocycles like thiazoles, imidazoles, and oxazoles through reactions with appropriate nucleophiles. For instance, related compounds such as 5-bromo-2-(bromoacetyl)-thiophene are known to react with binucleophilic reagents like 2-aminobenzothiazoles and 2-aminopyridines to form bridged nitrogen heterocycles. researchgate.net Similarly, acetyl thiophenes are well-established intermediates for creating numerous pharmaceutical compounds and biologically active pyridazine (B1198779) derivatives. nih.gov The nitro group can also participate in cyclization reactions, often after reduction to an amino group, to form fused ring systems like thieno[3,2-b]indoles. nih.gov

Building Block in the Construction of Complex Organic Architectures

As a multifunctional molecule, this compound can serve as a foundational scaffold for assembling more complex organic architectures. The bromine atom is particularly suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This allows for the introduction of a wide variety of aryl or alkyl groups at this position, extending the molecular framework. Research on analogous compounds like 2-acetyl-3-bromothiophene (B1586746) shows its use as an intermediate in the synthesis of furo[3,2-a]carbazole alkaloids, which possess significant pharmacological properties. nih.gov The combination of cross-coupling potential with the reactivity of the ketone and nitro groups allows for a stepwise and controlled construction of intricate molecular designs.

Role in Multi-Component Reaction Sequences for Molecular Diversity

Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to produce complex products. The varied functional groups of this compound make it an ideal candidate for designing novel MCRs. For example, the ketone can undergo condensation reactions, the nitro group can act as an electron-withdrawing group to activate adjacent positions, and the bromide can participate in subsequent coupling reactions. While specific MCRs involving this exact compound are not detailed, the synthesis of 2,4-disubstituted 5-nitroimidazole derivatives has been achieved through one-pot, multi-reaction sequences, highlighting the potential of similar nitro-bromo-heterocyclic building blocks. nih.gov

Strategic Intermediate in the Total Synthesis of Natural Products and Analogues

The synthesis of natural products often requires intermediates with specific functionalities that allow for the controlled assembly of the target molecule. The thiophene (B33073) ring itself is a component of many biologically active compounds. The functional handles on this compound would allow for its incorporation into a larger synthetic scheme. For instance, the ketone could be used to form a carbon-carbon bond via an aldol (B89426) or Wittig reaction, the nitro group could be reduced to an amine for amide bond formation, and the bromide could be used for a late-stage coupling reaction. The synthesis of thienopyridone (B2394442) and thienopyrimidine dione (B5365651) analogs as potential anticancer agents demonstrates the value of thiophene-based intermediates in medicinal chemistry. pitt.edu

Contribution to the Development of New Synthetic Methodologies

The unique electronic and steric properties of this compound could be exploited in the development of new synthetic methods. The electron-withdrawing nature of the nitro and acetyl groups significantly influences the reactivity of the thiophene ring, potentially enabling regioselective reactions that are not possible on simpler thiophenes. For example, nucleophilic aromatic substitution of the bromine or even the nitro group might be facilitated. Studies on the reactions of aldehydes with primary nitro compounds to yield isoxazole (B147169) derivatives show how the reactivity of the nitro group is central to forming new heterocyclic rings. rsc.org Investigating the reactivity of this specific compound could lead to novel transformations and a better understanding of nitrothiophene chemistry.

Application in the Construction of Chiral Organic Molecules

The synthesis of single-enantiomer chiral molecules is a critical goal in modern organic chemistry, particularly for pharmaceuticals. While this compound is itself achiral, it can be used as a starting material for creating chiral products. The ketone functionality is a key site for introducing chirality, for instance, through asymmetric reduction to a chiral alcohol or via an asymmetric aldol reaction. This newly created stereocenter can then direct the stereochemistry of subsequent reactions. The synthesis of chiral nitroimidazole-based drugs like pretomanid (B1679085) often involves the condensation of a chiral building block with a nitro-bromo-heterocycle, demonstrating a viable strategy for incorporating this type of intermediate into a chiral synthesis. nih.gov

Future Research Directions and Outlook for 1 5 Bromo 4 Nitro 2 Thienyl Ethan 1 One

Development of More Efficient and Sustainable Synthetic Pathways

The synthesis of highly functionalized thiophenes often relies on multi-step procedures that may involve harsh reagents and generate significant waste. Future research will likely focus on developing more atom-economical and environmentally benign methods for the synthesis of 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one and its analogs.

Key areas for development include:

Greener Nitration and Bromination: Traditional methods for nitration and bromination often employ strong acids and hazardous elemental bromine. Future pathways could explore milder, more selective reagents and catalytic systems. This includes the use of solid acid catalysts, enzymatic reactions, or electrochemical methods to reduce the environmental impact.

Multicomponent Reactions (MCRs): Designing a convergent synthesis where multiple starting materials are combined in a single step to form the target molecule would be a significant advancement. Research into novel MCRs that could construct the substituted thiophene (B33073) ring in one pot would enhance efficiency and reduce purification steps.

C-H Functionalization: A forward-looking approach would involve the direct, late-stage functionalization of a simpler thiophene precursor. Developing regioselective C-H activation methods to introduce the bromo, nitro, and acetyl groups would represent a paradigm shift in the synthesis of such compounds.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Nitration/Bromination | Reduced waste, improved safety, higher selectivity. | Development of novel catalysts (e.g., metal-organic frameworks, zeolites). |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced synthetic steps, atom economy. | Discovery of new reaction pathways combining simple precursors. |

| Late-Stage C-H Functionalization | Access to novel derivatives, rapid library synthesis. | Design of regioselective catalysts for thiophene functionalization. |

Exploration of Undiscovered Reactivity and Transformation Pathways

The unique arrangement of functional groups in this compound opens the door to a wide range of chemical transformations that have yet to be explored. The interplay between the electron-withdrawing nitro group and the synthetically useful bromo and acetyl groups can be exploited to create novel molecular structures.

Future research in this area could investigate:

Nucleophilic Aromatic Substitution (SNAr): The bromine atom is activated by the adjacent nitro group, making it susceptible to displacement by various nucleophiles (e.g., amines, thiols, alkoxides). A systematic study of these reactions would provide access to a diverse library of 5-substituted-4-nitro-2-acetylthiophenes.

Cross-Coupling Reactions: The bromo substituent is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This would enable the introduction of a wide array of carbon-based substituents, including aryl, heteroaryl, and alkynyl groups.

Chemistry of the Acetyl Group: The acetyl group can serve as a precursor for numerous other functionalities. For instance, it can undergo aldol (B89426) condensations, be reduced to an ethyl or hydroxyl group, or be converted into a terminal alkyne via the Corey-Fuchs reaction.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then be further functionalized. This would provide access to a different class of derivatives, such as thienopyrroles or other fused heterocyclic systems.

Advancements in High-Throughput Synthesis and Screening of Derivatives

The scaffold of this compound is well-suited for the generation of chemical libraries for high-throughput screening, particularly in the context of drug discovery. The presence of multiple, orthogonally reactive sites allows for the systematic and rapid generation of a large number of derivatives.

Future efforts in this domain would involve:

Parallel Synthesis: Utilizing automated parallel synthesis platforms to perform the reactions described in the previous section (e.g., SNAr, cross-coupling) in a multi-well plate format.

Diversity-Oriented Synthesis: Employing a variety of building blocks and reaction pathways to maximize the structural diversity of the resulting compound library.

Integrated Screening: Coupling the high-throughput synthesis platform with biological or materials-based screening assays to rapidly identify derivatives with desired properties. For example, screening for antibacterial activity, as many nitrothiophenes have shown biological activity. nih.gov

Integration with Flow Chemistry and Automated Synthesis Techniques

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and ease of scalability. bldpharm.comresearchgate.net The synthesis of nitro-containing compounds, which can be hazardous due to the exothermic nature of nitration reactions, is particularly amenable to flow chemistry. smolecule.compharmacompass.com

Future research should focus on:

Continuous Flow Synthesis of the Core Scaffold: Developing a continuous flow process for the synthesis of this compound itself. This would allow for the safe, on-demand production of the key intermediate.

Telescoped Flow Reactions: Designing multi-step flow sequences where the crude product from one reaction is directly used as the substrate in the next, minimizing purification and handling of intermediates.

Automated Optimization: Integrating machine learning algorithms with automated flow reactors to rapidly optimize reaction conditions (e.g., temperature, residence time, stoichiometry) for the synthesis of specific derivatives.

Refinement of Computational Models for Enhanced Predictive Accuracy

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. orgsyn.org For this compound and its derivatives, computational models can accelerate the discovery of new applications.

Future directions for computational research include:

Predicting Reactivity and Regioselectivity: Using Density Functional Theory (DFT) and other quantum chemical methods to model reaction pathways and predict the most likely outcomes of various chemical transformations. nih.govbiodeep.cnnih.gov This can help in designing experiments and avoiding unfruitful reaction conditions.